1-Chloronon-3-yne
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Overview
Description
1-Chloronon-3-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C9H15Cl, and it features a chlorine atom attached to the first carbon of a nonyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloronon-3-yne can be synthesized through several methods, including:
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Dehydrohalogenation of Vicinal Dihalides: : This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide (NaNH2) in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, forming the alkyne .
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Alkylation of Terminal Alkynes: : Terminal alkynes can be deprotonated using a strong base like sodium hydride (NaH) or sodium amide (NaNH2), followed by alkylation with an appropriate alkyl halide to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation reactions, utilizing efficient and cost-effective bases and solvents to maximize yield and purity. The process is optimized for scalability and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Chloronon-3-yne undergoes various chemical reactions, including:
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Addition Reactions: : The triple bond in this compound can participate in addition reactions with halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr), forming dihaloalkanes and haloalkenes .
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Substitution Reactions: : The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers .
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Oxidation and Reduction: : The triple bond can be oxidized to form diketones or reduced to form alkenes and alkanes using appropriate reagents and conditions .
Common Reagents and Conditions
Halogenation: Cl2, Br2 in inert solvents like dichloromethane.
Hydrohalogenation: HCl, HBr in the presence of catalysts.
Nucleophilic Substitution: NaOH, KOH in aqueous or alcoholic solutions.
Oxidation: KMnO4, OsO4 in aqueous or organic solvents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Major Products
Dihaloalkanes: Formed from halogenation.
Haloalkenes: Formed from hydrohalogenation.
Alcohols and Ethers: Formed from nucleophilic substitution.
Diketones: Formed from oxidation.
Alkenes and Alkanes: Formed from reduction.
Scientific Research Applications
1-Chloronon-3-yne has several applications in scientific research:
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Chemistry: : Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions and cycloadditions .
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Biology: : Investigated for its potential as a bioorthogonal reagent in labeling and tracking biomolecules due to its unique reactivity .
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Medicine: : Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds .
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Industry: : Utilized in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Chloronon-3-yne involves its reactivity towards various chemical species:
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Triple Bond Reactivity: : The carbon-carbon triple bond is highly reactive, allowing for addition reactions with electrophiles and nucleophiles .
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Chlorine Substitution: : The chlorine atom can be readily substituted by nucleophiles, facilitating the formation of a wide range of derivatives .
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Molecular Targets and Pathways: : In biological systems, this compound can interact with enzymes and proteins through covalent bonding, potentially altering their function and activity .
Comparison with Similar Compounds
1-Chloronon-3-yne can be compared with other similar compounds, such as:
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1-Bromonon-3-yne: : Similar structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions due to the larger atomic size of bromine .
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1-Iodonon-3-yne: : Contains an iodine atom, which is even larger and more reactive than bromine, leading to different reactivity patterns .
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1-Fluoronon-3-yne: : Contains a fluorine atom, which is smaller and more electronegative, resulting in different chemical behavior .
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1-Chlorooct-3-yne: : Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity .
The uniqueness of this compound lies in its specific combination of a chlorine atom and a nonyne chain, providing distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
51575-82-7 |
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Molecular Formula |
C9H15Cl |
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-chloronon-3-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-5,8-9H2,1H3 |
InChI Key |
IFUSVKAQPZQILY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCl |
Origin of Product |
United States |
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